(1-Benzylpiperidin-4-yl)boronic acid
Overview
Description
(1-Benzylpiperidin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a piperidine ring substituted with a benzyl group
Mechanism of Action
Target of Action
The primary target of (1-Benzylpiperidin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the yield of the SM cross-coupling reaction can be increased by maintaining a low concentration of boronic acid . This can be achieved through slow-release mechanisms . Furthermore, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups , making the compound relatively stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperidin-4-yl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: (1-Benzylpiperidin-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts are often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.
Major Products:
Oxidation Products: Boronic esters or borates.
Reduction Products: Various reduced forms of the boronic acid group.
Substitution Products: Coupled products with various organic groups.
Scientific Research Applications
(1-Benzylpiperidin-4-yl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications.
Pyridinylboronic acid: A boronic acid with a pyridine ring, used in cross-coupling reactions.
Alkylboronic acids: Various alkyl-substituted boronic acids used in organic synthesis.
Uniqueness: (1-Benzylpiperidin-4-yl)boronic acid is unique due to its specific structure, which combines a piperidine ring with a benzyl group and a boronic acid functional group. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and biological applications.
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15-16H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLXTDQEZFWZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)CC2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677399 | |
Record name | (1-Benzylpiperidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-48-0 | |
Record name | (1-Benzylpiperidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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